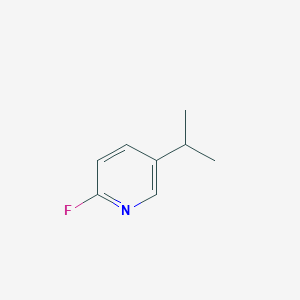
1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one, also known as 4-methylpiperidine-4-sulfone (4MPS), is a unique chemical compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. 4MPS is also used as a reagent for the synthesis of peptides and peptidomimetics. In addition, 4MPS has been used as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a stabilizing agent in biocatalysis.
Mecanismo De Acción
The mechanism of action of 4MPS is not well understood. However, it is believed that 4MPS acts as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a stabilizing agent in biocatalysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4MPS are not well understood. However, it has been shown to have some beneficial effects in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of peptides and peptidomimetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4MPS in laboratory experiments is its availability. 4MPS is a relatively inexpensive and easily accessible chemical compound. In addition, it is a versatile reagent that can be used in a variety of synthetic methods. However, 4MPS should be handled with caution, as it is a highly reactive compound and can be toxic if not handled properly.
Direcciones Futuras
There are many potential future directions for 4MPS research. One area of research is the development of new synthetic methods using 4MPS. Another area of research is the development of new catalysts and ligands using 4MPS. Additionally, further research could be conducted into the biochemical and physiological effects of 4MPS. Finally, research could be conducted into the potential applications of 4MPS in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Métodos De Síntesis
4MPS can be synthesized in several ways. One method is the reaction of 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-oneridine with sulfur dioxide in the presence of a base. This reaction yields 4MPS as a white solid. Another method is the reaction of 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-oneridine with thionyl chloride in the presence of a base. This reaction yields 4MPS as an oil. A third method is the reaction of 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-oneridine with sulfuryl chloride in the presence of a base. This reaction yields 4MPS as a white solid.
Aplicaciones Científicas De Investigación
4MPS has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of peptides and peptidomimetics, and as a catalyst in organic reactions. 4MPS has also been used as a ligand in coordination chemistry, and as a stabilizing agent in biocatalysis. In addition, 4MPS has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one involves the reaction of 4-methylpiperazine with 4-(methylsulfanyl)butan-1-one in the presence of a suitable reagent.", "Starting Materials": [ "4-methylpiperazine", "4-(methylsulfanyl)butan-1-one" ], "Reaction": [ "To a solution of 4-methylpiperazine (1.0 equiv) in anhydrous dichloromethane, add 4-(methylsulfanyl)butan-1-one (1.0 equiv) and a catalytic amount of triethylamine.", "Stir the reaction mixture at room temperature for 24 hours.", "After completion of the reaction, extract the product with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |
Número CAS |
1901728-78-6 |
Nombre del producto |
1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one |
Fórmula molecular |
C10H20N2OS |
Peso molecular |
216.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



